molecular formula C5H7NO2 B135095 (2-Methyl-1,3-oxazol-4-yl)methanol CAS No. 141567-53-5

(2-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B135095
CAS No.: 141567-53-5
M. Wt: 113.11 g/mol
InChI Key: BGPDSEDYUPFTBI-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C5H7NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The hydroxyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-1,3-oxazol-4-yl)methanol: Unique due to the presence of both a hydroxyl group and a methyl group on the oxazole ring.

    (2-Methyl-1,3-oxazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

    (2-Methyl-1,3-oxazol-4-yl)amine: Contains an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPDSEDYUPFTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415960
Record name (2-Methyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141567-53-5
Record name (2-Methyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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